molecular formula C7H5NO3S B3162305 6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione CAS No. 877142-62-6

6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B3162305
CAS No.: 877142-62-6
M. Wt: 183.19 g/mol
InChI Key: KUYVNJOOVJOKCR-UHFFFAOYSA-N
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Description

6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method allows for the formation of the oxazine ring through the involvement of the acetyl methyl group and the amide carbonyl moiety.

Industrial Production Methods

the principles of green chemistry, such as catalyst-free reactions and the use of visible light-promoted cyclization, can be applied to develop more sustainable and efficient production processes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or oxygen atoms within the ring system.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d][1,3]oxazine derivatives and related heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrimidino[4,5-d][1,3]oxazines .

Uniqueness

6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is unique due to its specific substitution pattern and the presence of both sulfur and oxygen atoms within the ring system. This combination of features imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c1-3-2-4-5(12-3)8-7(10)11-6(4)9/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYVNJOOVJOKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 2-amino-5-methyl-thiophene-3-carboxylate (16.8 g, 299 mmol) was added to a solution of potassium hydroxide (25 g, 146 mmol) in 300 mL water. The solution was heated at 90° C. until to yield a clear solution. The solution was heated at same temperature for another 30 min and then cooled to 0° C. Trichloromethyl chloroformate (26.42 mL, 219 mmol) was added slowly without allowing the temperature to rise beyond 10° C. The solution was further stirred for 2 h. The precipitated solid was collected by vacuum filtration to yield 21.6 g (83%) of 6-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione. 1H-NMR (DMSO-d6) δ 2.38 (d, J=1.2 Hz, 3H), 6.90 (q, J=1.2 Hz, 1H), 12.44 (b, 1H) ppm; EIMS m/z 184 (M+1).
Quantity
16.8 g
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reactant
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25 g
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300 mL
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26.42 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

step 2—A suspension of 60b (4.0 g, 25.5 mmol) and dioxane (65 mL) was cooled to 5° C. Phosgene (22.5 mL of a 20% solution in toluene, 45.9 mmol) was added dropwise through a septum. The flask was equipped with a condenser and the mixture was refluxed for 4 h. After cooling the solvents were evaporated in vacuo to afford 5.0 g (100%) of 6-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione (61a) which was used without purification: ms [M−H]=182.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
65 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
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6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
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6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
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6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
Reactant of Route 5
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
Reactant of Route 6
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione

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